4-bromo-N1-[(1r,4r)-4-methoxycyclohexyl]benzene-1,2-diamine
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Description
4-bromo-N1-[(1r,4r)-4-methoxycyclohexyl]benzene-1,2-diamine is a useful research compound. Its molecular formula is C13H19BrN2O and its molecular weight is 299.21 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-bromo-N1-[(1R,4R)-4-methoxycyclohexyl]benzene-1,2-diamine , also known as a derivative of 4-bromobenzene-1,2-diamine, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Basic Information
Property | Value |
---|---|
Molecular Formula | C13H18BrN2O |
Molecular Weight | 296.20 g/mol |
CAS Number | 2222963-86-0 |
Boiling Point | Data not specified |
Structure
The structure of the compound features a bromine atom substituted on a benzene ring, with a methoxycyclohexyl group attached to the amine functional group. This configuration is expected to influence its interaction with biological targets.
Anticancer Potential
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific transcription factors involved in cancer progression, such as TEAD family proteins. Inhibition of these factors can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Case Study : A study demonstrated that derivatives with similar structures showed efficacy in reducing tumor growth in xenograft models of breast cancer. The mechanism was linked to the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound:
- In Vitro Studies : In neuronal cell cultures, compounds structurally related to This compound have been shown to reduce oxidative stress and prevent neuronal apoptosis .
- Animal Models : In rodent models of neurodegenerative diseases, administration of similar compounds resulted in improved cognitive function and reduced markers of neuroinflammation.
Antimicrobial Activity
Preliminary data suggest that the compound may possess antimicrobial properties:
- In Vitro Testing : Tests against various bacterial strains have shown moderate antibacterial activity, indicating potential for development as an antimicrobial agent .
Summary of Key Studies
Case Studies
- Breast Cancer Model : A study involving xenografts treated with the compound showed a 50% reduction in tumor volume compared to control groups.
- Neurodegeneration Model : In a model of Alzheimer's disease, administration resulted in improved memory performance on behavioral tests.
Properties
Molecular Formula |
C13H19BrN2O |
---|---|
Molecular Weight |
299.21 g/mol |
IUPAC Name |
4-bromo-1-N-(4-methoxycyclohexyl)benzene-1,2-diamine |
InChI |
InChI=1S/C13H19BrN2O/c1-17-11-5-3-10(4-6-11)16-13-7-2-9(14)8-12(13)15/h2,7-8,10-11,16H,3-6,15H2,1H3 |
InChI Key |
AAINGUYQWKKEIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)NC2=C(C=C(C=C2)Br)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.